isobutyl 1-naphthylcarbamate

Description

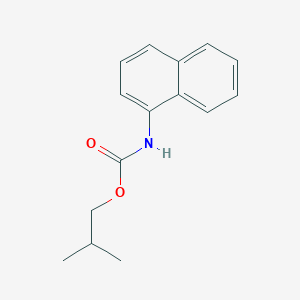

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methylpropyl N-naphthalen-1-ylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2/c1-11(2)10-18-15(17)16-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJIJIPVTJUOGEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations of Isobutyl 1 Naphthylcarbamate

Strategies for the Preparation of Isobutyl 1-Naphthylcarbamate

The construction of the carbamate (B1207046) linkage in this compound can be achieved through several distinct synthetic pathways. These include classical methods that utilize hazardous reagents and modern catalytic approaches that offer safer and more efficient alternatives.

Phosgene-Based and Phosgene-Free Synthesis Routes

The traditional and most established route for synthesizing aryl carbamates involves the use of phosgene (B1210022) or its derivatives. In a typical phosgene-based synthesis of this compound, 1-naphthol (B170400) is reacted with an excess of phosgene to form 1-naphthyl chloroformate. This intermediate is then treated with isobutylamine (B53898) to yield the final carbamate product. An alternative pathway involves the reaction of 1-naphthylamine with phosgene to generate 1-naphthyl isocyanate, which subsequently reacts with isobutanol to form this compound.

Given the extreme toxicity of phosgene, significant research has been directed towards developing phosgene-free synthetic routes. acs.org These methods prioritize safety and environmental compatibility. One prominent phosgene-free approach involves the use of carbon dioxide as a C1 source. acs.org For instance, a primary or secondary amine can react with carbon dioxide in the presence of cesium carbonate and an alkylating agent at ambient temperature and pressure to produce carbamates in high yields. acs.org Another method involves the reductive carbonylation of aromatic nitro compounds in the presence of an alcohol and a transition metal catalyst.

A summary of these general approaches is presented below.

| Route | Key Reagents | Advantages | Disadvantages |

| Phosgene-Based | 1-Naphthol, Phosgene, Isobutylamine | Well-established, high yields | Use of highly toxic phosgene |

| Isocyanate-Based | 1-Naphthyl isocyanate, Isobutanol | High efficiency | Isocyanate precursor often made from phosgene |

| Phosgene-Free (CO₂) | Amine, Carbon Dioxide, Alkylating Agent, Cs₂CO₃ | Avoids toxic phosgene, mild conditions acs.org | May require specific catalysts or reagents |

| Phosgene-Free (Carbonylation) | Nitroaromatic, CO, Alcohol, Catalyst | Phosgene-free industrial route | Requires high pressure and temperature |

Transition Metal-Catalyzed Coupling Reactions for Carbamate Formation

Transition metal catalysis has revolutionized organic synthesis, providing powerful tools for forming C-N and C-O bonds. These methods are central to modern carbamate synthesis, offering high efficiency and broad substrate scope.

Palladium-catalyzed cross-coupling reactions provide a versatile and efficient one-pot method for the synthesis of N-aryl carbamates. nih.govorganic-chemistry.orgnih.govnih.gov This methodology typically involves the coupling of an aryl halide (e.g., 1-chloronaphthalene) or an aryl triflate (e.g., 1-naphthyl triflate) with a cyanate salt, such as sodium cyanate. nih.govnih.gov The reaction generates an aryl isocyanate intermediate in situ, which is immediately trapped by an alcohol present in the reaction mixture. For the synthesis of this compound, isobutanol serves as the trapping agent. The use of aryl triflates as the electrophilic partner can expand the substrate scope and improve yields, particularly for sterically hindered substrates. organic-chemistry.orgnih.govnih.gov

| Component | Example Reagent | Purpose |

| Aryl Source | 1-Chloronaphthalene, 1-Naphthyl triflate | Provides the naphthyl group |

| Carbonyl Source | Sodium Cyanate (NaOCN) | Forms the isocyanate intermediate |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | Facilitates the cross-coupling reaction |

| Ligand | Xantphos, BrettPhos | Stabilizes and activates the Pd catalyst |

| Nucleophile | Isobutanol | Traps the isocyanate to form the carbamate |

| Solvent | Toluene, Dioxane | Provides the reaction medium |

Copper catalysis offers a cost-effective and practical alternative to palladium for the synthesis of carbamates. Several copper-catalyzed methods have been developed for the formation of the carbamate linkage. One such approach is the cross-coupling of amines with alkoxycarbonyl radicals generated from carbazates, using a copper catalyst like CuBr₂ and an oxidant such as tert-butyl hydroperoxide (TBHP). acs.orgorganic-chemistry.org This method proceeds under mild, environmentally friendly conditions and is compatible with a wide range of amines. acs.orgorganic-chemistry.org

Another strategy involves the copper-catalyzed coupling of aryl halides with potassium cyanate in an alcohol solvent, which provides the corresponding aryl carbamates with great diversity. researchgate.net Additionally, copper-catalyzed oxidative C-O coupling of formamides with phenols or salicylaldehydes has been shown to produce carbamates in good to excellent yields. nih.gov Notably, this reaction is effective for 1-hydroxy-2-naphthaldehydes, indicating its applicability to naphthol-based substrates. nih.gov

| Method | Aryl Source | Carbonyl/Amine Source | Catalyst / Oxidant | Key Features |

| Radical Coupling | Primary/Secondary Amine | Carbazate | CuBr₂ / TBHP | Mild conditions, radical pathway acs.orgorganic-chemistry.org |

| Cyanate Coupling | Aryl Halide | Potassium Cyanate | CuI / Ligand | Direct carbamoylation in alcohol researchgate.net |

| Oxidative C-O Coupling | 1-Naphthol derivative | Formamide | Copper salt / Oxidant | Applicable to naphthol systems nih.gov |

While the previous sections focused on forming the carbamate, iron catalysis provides a powerful method for the subsequent functionalization of aryl carbamates. The carbamate group can act as a directing group, but it is also used in transformations where it is ultimately cleaved. Iron-catalyzed cross-coupling reactions enable the construction of sp²–sp³ carbon-carbon bonds by reacting aryl carbamates with alkyl Grignard reagents. rsc.org This methodology is particularly valuable for synthesizing polyfunctionalized aromatic compounds. rsc.org In the context of a pre-formed 1-naphthyl carbamate, this reaction allows for the direct alkylation of the naphthalene (B1677914) ring at the C1 position, displacing the carbamate group. rsc.org

The reaction tolerates a range of alkyl Grignard reagents, including those with β-branching (e.g., isobutylmagnesium chloride) and those derived from secondary alkyl halides, which are challenging substrates in traditional cross-coupling chemistry. rsc.org

Table: Iron-Catalyzed Coupling of 1-Naphthyl Carbamate with Alkyl Grignard Reagents rsc.org

| Entry | Grignard Reagent | Product | Yield (%) |

|---|---|---|---|

| 1 | n-Hexylmagnesium chloride | 1-Hexylnaphthalene | 79 |

| 2 | (2-(1,3-dioxan-2-yl)ethyl)magnesium bromide | 1-(2-(1,3-Dioxan-2-yl)ethyl)naphthalene | 73 |

| 3 | Isobutylmagnesium chloride | 1-Isobutylnaphthalene | 72 |

| 4 | Cyclopentylmagnesium chloride | 1-Cyclopentylnaphthalene | 75 |

Reaction Conditions: FeCl₂ (5 mol %), Ligand (15 mol %), Grignard reagent (2.0 equiv), CH₂Cl₂ (15–60 mol %), 3 h.

Direct C-H Bond Activation Methodologies for Carbamate Synthesis

The carbamate functional group is widely utilized as a directing group in transition metal-catalyzed C-H bond activation. nih.gov This strategy allows for the selective functionalization of C-H bonds at positions ortho to the group, providing a powerful tool for elaborating complex aromatic structures. In the case of an aryl carbamate like this compound, the carbamate group can direct the activation of the C-H bond at the C8 (peri) position of the naphthalene ring. nih.gov

This activation is typically achieved through the formation of a six-membered metal-bearing ring intermediate. nih.gov A variety of transition metals, including palladium, rhodium, ruthenium, iridium, copper, and iron, can catalyze these transformations. nih.gov The directed C-H bond can then undergo a range of coupling reactions.

Examples of C-H Functionalization Directed by Carbamate Groups: nih.gov

Arylation: Coupling with aryl halides or boronic acids.

Alkenylation: Coupling with alkenes (Heck-type reaction).

Halogenation: Introduction of halogen atoms (Cl, Br, I).

Cyclization: Intramolecular reactions to form new rings.

These methodologies represent advanced chemical transformations that begin with the carbamate scaffold to build more complex and functionalized molecules. The choice of metal catalyst and reaction conditions determines the outcome of the functionalization.

One-Pot Synthetic Procedures

The synthesis of O-aryl carbamates, including this compound, can be streamlined into efficient one-pot procedures that avoid the isolation of sensitive intermediates. A versatile method involves the in situ formation of a carbamoyl chloride from a secondary amine and its subsequent reaction with a phenol or naphthol. organic-chemistry.org This approach enhances safety and economy by avoiding the direct handling of reactants like phosgene derivatives. acs.org

In a typical one-pot synthesis, an amine is reacted to form an N-substituted carbamoyl chloride, which then couples with a substituted phenol in the presence of a base like pyridine. organic-chemistry.org This method is adaptable to a wide range of phenols and amines. organic-chemistry.org For the synthesis of this compound, isobutylamine would be the amine precursor and 1-naphthol the phenolic component. The reaction generally proceeds with high efficiency, with yields often enhanced at elevated temperatures. organic-chemistry.org This one-pot strategy represents an economical and efficient route to these valuable compounds. organic-chemistry.org

A related one-pot synthesis has been optimized for isobutyl thiocarbamates, which involves the formation of potassium isobutyl xanthate, followed by conversion to isobutyl chlorothioformate and subsequent aminolysis. mdpi.com While this is for the thio-analogue, the principle of sequential reactions in a single vessel without isolating intermediates is a key feature of modern synthetic efficiency. mdpi.comresearchgate.net

Directed Metalation Group (DMG) Chemistry of Naphthyl O-Carbamates

The aryl O-carbamate group is recognized as one of the most powerful Directed Metalation Groups (DMGs) in the field of Directed ortho Metalation (DoM) chemistry. acs.orgnih.govuwindsor.caorganic-chemistry.org This strategy allows for the regioselective deprotonation of the aromatic ring at the position ortho to the DMG, creating a nucleophilic aryllithium species that can be trapped by various electrophiles. nih.govwikipedia.org The heteroatoms within the carbamate group act as a Lewis base, coordinating to the Lewis acidic alkyllithium reagent, thereby positioning the base to deprotonate the nearest (ortho) ring proton. wikipedia.org

The N,N-diethyl O-carbamate is particularly effective and has been extensively studied, establishing the O-carbamate as a superior DMG compared to other oxygen-based groups like methoxy or OMOM ethers. nih.govuwindsor.caresearchgate.net This powerful directing ability is central to the advanced chemical transformations of naphthyl O-carbamates, such as this compound.

Ortho-Lithiation and Directed ortho-Metalation (DoM) Reactions

The Directed ortho-Metalation (DoM) of naphthyl O-carbamates is a cornerstone for their functionalization. The process involves treating the carbamate with a strong lithium amide base or, more commonly, an alkyllithium such as sec-butyllithium (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (typically -78 °C). nih.govacs.org

For 1-naphthylcarbamates, the DoM reaction would be expected to direct lithiation to the C2 position. However, the regioselectivity in naphthalene systems can be complex. For instance, studies on N,N-diethyl-O-naphthyl-2-carbamate have shown that the choice of base is critical for controlling regioselectivity between the C1 and C3 positions. acs.org While s-BuLi/TMEDA can lead to mixtures or poor selectivity, sterically demanding bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) can provide high regioselectivity. acs.org The resulting ortho-lithiated intermediate is a versatile nucleophile that can react with a wide array of electrophiles to introduce new functional groups onto the naphthalene ring system. nih.govwikipedia.org

Table 1: Examples of Electrophiles Used in DoM Reactions of Aryl O-Carbamates

| Electrophile | Introduced Functional Group |

|---|---|

| D₂O | Deuterium |

| MeI | Methyl |

| TMSCl | Trimethylsilyl |

| I₂ | Iodo |

| Aldehydes/Ketones | Hydroxyalkyl |

This methodology provides a powerful and regioselective route to 1,2-disubstituted aromatic compounds. nih.gov

Anionic ortho-Fries (AoF) Rearrangements

A significant reaction pathway for ortho-lithiated O-aryl carbamates is the Anionic ortho-Fries (AoF) rearrangement, sometimes referred to as the Snieckus rearrangement. uwindsor.caorganic-chemistry.orguoi.gr This process involves an intramolecular 1,3-acyl migration from the oxygen atom to the lithiated ortho-carbon. uoi.gruwa.edu.au The rearrangement converts the aryl O-carbamate into an ortho-hydroxyaryl amide. uwindsor.cauwa.edu.au

The stability of the ortho-lithiated intermediate determines the outcome. For N,N-diethyl carbamates, the lithiated species is often stable at -78 °C, allowing it to be trapped by an external electrophile (DoM). uwindsor.ca However, upon warming, the AoF rearrangement can occur. uwindsor.ca The nature of the carbamate's alkyl groups and the specific reaction conditions influence the propensity for rearrangement versus intermolecular reaction. uwindsor.caorganic-chemistry.org

In naphthalene systems, the AoF rearrangement provides a facile route to valuable hydroxy carboxamide derivatives. uoi.grresearchgate.netresearchgate.net For example, treatment of N,N-diethyl-O-naphthyl-2-carbamate with LiTMP leads cleanly to the rearranged product, N,N-diethyl-3-carboxamido-2-naphthol. acs.org Bulky substituents on the naphthyl ring can enhance the efficiency of the rearrangement, driven by the relief of peri-strain. organic-chemistry.orguoi.grresearchgate.net

Directed Remote Metalation (DreM) and Iterative DoM Sequences

The directing power of the carbamate group can extend beyond the adjacent ortho-position through Directed remote Metalation (DreM). acs.orgnih.gov This strategy is particularly effective in biaryl systems, where the initial DoM reaction introduces a group (like a silyl or boronic ester group) that can then facilitate a second metalation event on the adjacent aromatic ring. acs.orgnih.gov This can lead to ring-to-ring carbamoyl transfer or cyclization reactions. acs.org

Furthermore, iterative DoM sequences allow for the introduction of multiple substituents onto the same aromatic ring. nih.gov After a first DoM reaction and quenching with an electrophile, a second DoM can be performed, directed by the original carbamate group, to functionalize the remaining ortho-position. This sequential functionalization provides access to contiguously 1,2,3- and 1,2,3,4-substituted aromatic derivatives that are otherwise difficult to synthesize. researchgate.net For instance, the sequential metalation of an O-carbamate can be used to introduce two different functional groups at both ortho positions. researchgate.netacs.org

Derivatization and Functionalization Strategies

The derivatization of this compound primarily leverages the synthetic methodologies that capitalize on the carbamate as a powerful directing group. Chemical derivatization is a key technique for enhancing the structural elucidation of molecules in analytical methods like mass spectrometry. nih.gov For example, derivatization with isobutyl chloroformate itself is used to improve the detection and fragmentation of secondary amines, highlighting the reactivity of carbamate-forming reagents. nih.gov

Introduction of Substituents on the Naphthyl Ring System

The introduction of a wide variety of substituents onto the naphthyl ring of this compound is achieved principally through the DoM and DreM strategies discussed previously.

DoM-Based Functionalization : The ortho-lithiated intermediate generated via DoM is a powerful synthetic tool. Quenching this intermediate with a diverse range of electrophiles allows for the direct and regioselective installation of various functional groups at the C2 position (for a 1-naphthylcarbamate). This includes alkyl, silyl, halo, and carbonyl functionalities, providing a library of substituted naphthol precursors. nih.govacs.org

Cross-Coupling Reactions : The carbamate group can also serve as a cross-coupling partner. acs.org For instance, aryl O-carbamates can participate in Suzuki-Miyaura cross-coupling reactions, catalyzed by nickel complexes, to form biaryl compounds. acs.org This allows the carbamate group, after directing functionalization via DoM, to be replaced with an aryl or heteroaryl group, further expanding the molecular complexity.

Annulation Reactions : Rhodium(III)-catalyzed oxidative annulation reactions have been developed for naphthylcarbamates. acs.org Depending on the catalyst system (neutral or cationic), this method allows for the regioselective functionalization of either the peri C-H bond (at C8) or the ortho C-H bond (at C2) and subsequent annulation with alkynes to build complex polycyclic systems like benzoquinolines and benzoindoles. acs.org

Table 2: Summary of Functionalization Strategies for Naphthyl O-Carbamates

| Strategy | Position(s) Functionalized | Key Reagents | Resulting Structures |

|---|---|---|---|

| DoM | ortho (C2) | s-BuLi/TMEDA, Electrophiles | 2-Substituted-1-naphthylcarbamates |

| AoF | ortho (C2) | LiTMP, Heat | 2-Hydroxy-1-naphthamide |

| DreM | Remote positions | Sequential DoM/Cross-Coupling | Functionalized biaryls, polycycles |

| Oxidative Annulation | ortho (C2) or peri (C8) | Rh(III) catalyst, Alkynes | Benzoindoles, Benzoquinolines |

| Suzuki-Miyaura Coupling | C1 (replaces carbamate) | Ni catalyst, Boronic acids | 1-Aryl naphthalenes |

These advanced strategies underscore the versatility of the O-carbamate group, transforming it from a simple derivative into a powerful synthetic director for the complex functionalization of the naphthalene core.

Modifications of the Isobutyl Moiety

The isobutyl group of this compound, while generally stable, presents opportunities for synthetic modification to generate novel analogues with potentially altered biological activities or physicochemical properties. These modifications can introduce new functional groups, change the steric profile, or alter the lipophilicity of the parent molecule. Key transformations of the isobutyl moiety include hydroxylation and oxidation.

Hydroxylation

The introduction of a hydroxyl group onto the isobutyl chain can significantly impact the molecule's polarity and potential for hydrogen bonding. Biocatalytic methods, often employing cytochrome P450 enzymes, are particularly effective for the selective hydroxylation of C-H bonds. nih.gov These enzymatic systems can exhibit high regio- and stereoselectivity, which is challenging to achieve with traditional chemical methods. pnas.org For instance, in analogous alkyl-containing compounds, microbial or isolated enzyme-catalyzed hydroxylations have been shown to selectively target specific carbons on the alkyl chain. nih.gov

Another approach involves chemomimetic biocatalytic systems that can selectively oxidize aliphatic C-H bonds in alkylphenols, suggesting a potential strategy for the targeted hydroxylation of the isobutyl group in this compound. pnas.org Additionally, iron-based complexes under solvent-free mechanochemical conditions have demonstrated selective hydroxylation of tertiary C-H bonds, a reaction that could potentially be applied to the tertiary carbon of the isobutyl group. chemrxiv.org

| Reaction | Reagents and Conditions | Potential Product(s) | Key Features |

| Biocatalytic Hydroxylation | Cytochrome P450 enzymes, appropriate co-factors, and buffer system. | Hydroxylated this compound derivatives. | High regio- and stereoselectivity. Environmentally benign conditions. |

| Chemomimetic Biocatalysis | P450 enzymes with anchoring/directing groups. | Site-specific hydroxylated analogues. | Overcomes challenges of chemical oxidation. |

| Iron-Catalyzed Hydroxylation | Iron-bTAML complex, Sodium percarbonate (SPC), mechanochemical grinding. | Tertiary-hydroxylated this compound. | Solvent-free, selective for tertiary C-H bonds. |

Oxidation

Further oxidation of the isobutyl group can lead to the formation of aldehydes, ketones, or carboxylic acids, each introducing distinct chemical properties. The oxidation of isobutyl alcohol, a related structure, initially yields isobutyraldehyde. gauthmath.com In the context of this compound, selective oxidation of the primary or tertiary carbons of the isobutyl moiety could be achieved using various oxidizing agents.

Mixed metal oxides, particularly those containing molybdenum and vanadium, have been shown to be effective catalysts for the selective oxidation of isobutane to methacrolein and methacrylic acid. mdpi.comresearchgate.net These catalytic systems operate at elevated temperatures and could potentially be adapted for the controlled oxidation of the isobutyl group. Photocatalytic methods using atomically dispersed titanium in a silica matrix have also demonstrated extraordinarily high selectivity for the oxyfunctionalization of terminal methyl groups. rsc.org

| Reaction | Reagents and Conditions | Potential Product(s) | Key Features |

| Catalytic Oxidation | Mixed metal oxides (e.g., Mo-V-O), elevated temperatures. | Oxidized this compound (aldehydes, ketones, carboxylic acids). | Potential for selective oxidation based on catalyst composition. |

| Photocatalytic Oxidation | Mesoporous TiO2–SiO2 mixed oxide photocatalysts, molecular oxygen, continuous flow system. | Terminally oxidized this compound derivatives. | High selectivity for terminal methyl group oxidation. |

Synthesis of Analogues with Varied Linkages (e.g., Thiocarbamates)

The carbamate linkage in this compound is a key structural feature that can be synthetically modified to produce analogues such as thiocarbamates. These analogues, where one or both oxygen atoms of the carbamate group are replaced by sulfur, can exhibit different chemical stability, reactivity, and biological activity. The synthesis of thiocarbamate analogues can be broadly categorized into thionation of the existing carbamate and de novo synthesis from appropriate precursors.

Thionation of this compound

A direct and common method for converting a carbamate to a thiocarbamate is through a thionation reaction, which involves the replacement of the carbonyl oxygen with a sulfur atom. Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective thionating agent for this purpose. nih.govorganic-chemistry.org The reaction is typically carried out by heating the carbamate with Lawesson's reagent in an inert solvent such as toluene or pyridine. scirp.orgnih.gov

The mechanism involves the reaction of the carbonyl group with the reactive dithiophosphine ylide, which is in equilibrium with Lawesson's reagent in solution. organic-chemistry.org This is followed by the formation of a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the thiocarbonyl compound and a stable phosphorus-oxygen double bond. organic-chemistry.org A fluorous analogue of Lawesson's reagent has also been developed to simplify product purification. organic-chemistry.org

| Starting Material | Reagent | Solvent | Temperature | Product | Yield |

| This compound | Lawesson's Reagent | Toluene | 110 °C | Isobutyl 1-naphthylthiocarbamate | Not reported |

| Glycosyl Urea | Lawesson's Reagent | Pyridine | Reflux | Glycosyl Thiourea | Not reported scirp.org |

| Amides | Fluorous Lawesson's Reagent | Not specified | Not specified | Thioamides | High organic-chemistry.org |

De Novo Synthesis of Thiocarbamate Analogues

An alternative to thionating the pre-formed carbamate is the synthesis of thiocarbamate analogues from different starting materials. This approach offers flexibility in introducing various substituents on the nitrogen and sulfur/oxygen atoms.

One established method is the Riemschneider thiocarbamate synthesis , which involves the conversion of alkyl or aryl thiocyanates into thiocarbamates under acidic conditions followed by hydrolysis. wikipedia.org This method is particularly useful for generating N-unsubstituted or N-substituted thiocarbamates.

Another versatile approach is the synthesis from isothiocyanates. The reaction of 1-naphthyl isothiocyanate with isobutanol would yield the corresponding O-isobutyl 1-naphthylthiocarbamate. This reaction is often catalyzed by a base.

Furthermore, S-alkyl or S-aryl thiocarbamates can be synthesized through various methods, including the reaction of thiols with isocyanates or carbamoyl chlorides, and multi-component reactions involving isocyanides, thiols, and an oxygen source. helsinki.fiorganic-chemistry.org A one-pot synthesis of O-isobutyl thiocarbamates has been developed starting from isobutanol, carbon disulfide, and potassium hydroxide to form a xanthate intermediate, which is then chlorinated and reacted with an amine. mdpi.comresearchgate.net

| Reactant 1 | Reactant 2 | Reactant 3/Catalyst | Product Type | Reference Method |

| 1-Naphthyl isothiocyanate | Isobutanol | Base | O-isobutyl 1-naphthylthiocarbamate | Isothiocyanate addition |

| 1-Naphthol | Isobutyl isothiocyanate | Base | S-isobutyl 1-naphthylthiocarbamate | Isothiocyanate addition |

| 1-Naphthyl thiocyanate | Isobutanol/H₂O | H₂SO₄ | O-isobutyl 1-naphthylthiocarbamate | Riemschneider synthesis wikipedia.org |

| Isobutanol | Carbon disulfide, KOH, Chlorine, Amine | - | O-isobutyl thiocarbamate | One-pot xanthate method mdpi.comresearchgate.net |

| Phenols | Primary amines | CO₂, T3P | O-aryl carbamates | Benign synthesis helsinki.fi |

| Thiols | Primary amines | CO₂, T3P | S-alkyl/aryl thiocarbamates | Benign synthesis helsinki.fi |

Environmental Fate and Degradation Pathways of Isobutyl 1 Naphthylcarbamate

Hydrolytic Stability and Kinetics under Environmental Conditions

Hydrolysis is a significant abiotic degradation process for carbamate (B1207046) compounds in aqueous environments. The rate of hydrolysis is highly dependent on the pH of the surrounding medium. Carbamate esters can undergo hydrolysis through neutral, acid-catalyzed, and base-catalyzed mechanisms. Generally, the hydrolysis of carbamates is slow in acidic and neutral conditions but increases significantly under alkaline conditions.

The hydrolytic degradation of isobutyl 1-naphthylcarbamate is expected to involve the cleavage of the ester linkage, yielding 1-naphthol (B170400) and isobutylcarbamic acid. The latter is unstable and would likely decompose further to isobutylamine (B53898) and carbon dioxide.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Predicted Products |

| This compound | 1-Naphthol, Isobutylamine, Carbon Dioxide |

Note: This table is based on the general mechanism of carbamate hydrolysis and the specific structure of this compound. Kinetic data is not available.

Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments

Photolytic degradation, or photolysis, is another key abiotic process that can contribute to the transformation of chemical compounds in the environment. This process involves the breakdown of molecules by the absorption of light energy.

The photolytic degradation of this compound can occur through two primary pathways:

Direct Photolysis: This occurs when the molecule itself absorbs photons of a specific wavelength, leading to an excited state that can then undergo chemical reactions such as bond cleavage. The naphthalene (B1677914) moiety in this compound is a chromophore that can absorb ultraviolet radiation present in sunlight, suggesting that direct photolysis is a potential degradation route.

Indirect Photolysis: This process is mediated by other photochemically generated reactive species present in the environment, such as hydroxyl radicals (•OH), singlet oxygen, and peroxy radicals. In the atmosphere, the reaction with hydroxyl radicals is often the most important degradation pathway for organic compounds. In aquatic systems, dissolved organic matter can absorb sunlight and produce these reactive species, which then react with and degrade the compound.

Specific studies identifying the photodegradation products of this compound are not available. However, based on the photochemistry of other carbamates and aromatic compounds, potential products could arise from the cleavage of the carbamate bond, leading to the formation of 1-naphthol. Further degradation of 1-naphthol and the isobutyl side chain would be expected, potentially leading to the formation of various oxidized and ring-cleaved products.

Table 2: Potential Photodegradation Products of this compound

| Degradation Pathway | Potential Products |

| Direct/Indirect Photolysis | 1-Naphthol, various oxidized and ring-cleaved products |

Note: This table presents potential products based on the general principles of photochemistry of related compounds, as specific experimental data for this compound is lacking.

Microbial Biotransformation and Biodegradation Studies

Microbial degradation is a critical process in the removal of organic compounds from soil and water. Microorganisms can utilize chemical compounds as a source of carbon, nitrogen, and energy, leading to their breakdown and mineralization.

The microbial degradation of carbamates has been studied for several compounds, and it is known to occur under both aerobic and anaerobic conditions.

Aerobic Degradation: In the presence of oxygen, microorganisms can efficiently degrade many carbamate pesticides. The initial step in the aerobic degradation of this compound is likely the enzymatic hydrolysis of the carbamate linkage by a hydrolase enzyme. This would release 1-naphthol and isobutylamine. Both of these products can then be further metabolized by microorganisms. 1-naphthol, for instance, can be hydroxylated and subsequently undergo ring cleavage.

Anaerobic Degradation: Under anaerobic conditions, the degradation of carbamates can also proceed, although often at a slower rate. The initial hydrolytic step is also expected to occur, followed by the fermentation or anaerobic respiration of the resulting products. Studies on the anaerobic degradation of the related compound carbaryl (B1668338) have shown that it can be hydrolyzed to 1-naphthol.

While specific studies on the microbial metabolites of this compound are not available, a putative degradation pathway can be proposed based on the well-studied metabolism of carbaryl. The primary metabolites would be 1-naphthol and isobutylamine. Subsequent microbial metabolism of 1-naphthol under aerobic conditions is expected to proceed through intermediates such as 1,2-dihydroxynaphthalene, which can then undergo ring cleavage to form compounds that can enter central metabolic pathways.

Table 3: Putative Microbial Metabolites of this compound

| Initial Reactant | Primary Metabolites | Subsequent Metabolites of 1-Naphthol (by analogy to Carbaryl) |

| This compound | 1-Naphthol, Isobutylamine | 1,2-Dihydroxynaphthalene, Salicylaldehyde, Salicylate, Gentisate |

Note: The subsequent metabolites listed are based on the known microbial degradation pathway of 1-naphthol, a primary hydrolysis product of many naphthylcarbamates.

Enzymatic Degradation Pathways

The enzymatic degradation of carbamate pesticides, a class to which this compound belongs, is a critical process mediated by various microorganisms in the environment. bohrium.combohrium.comnih.gov While specific studies on this compound are limited, the degradation pathways of structurally similar compounds, such as carbaryl (1-naphthyl N-methylcarbamate), provide significant insights. The primary and initial step in the microbial degradation of carbamates is the hydrolysis of the carbamate ester linkage. bohrium.com This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases, which have been identified in a wide range of bacteria and fungi. bohrium.com

Microbial degradation is a primary route for the complete removal of these compounds from the environment, with various species from genera such as Pseudomonas, Aspergillus, Trichoderma, and Serratia reported to be involved in the transformation or degradation of carbamate pesticides. frontiersin.org For carbamates that possess an aromatic nucleus, like the naphthyl group in this compound, the degradation pathway typically proceeds through the formation of dihydroxy intermediates, such as catechols, following the initial hydrolysis. nih.govfrontiersin.org

Hydrolysis: The ester bond is cleaved, releasing the alcohol (isobutanol), the amine or its derivative, and the naphthyl moiety, likely as 1-naphthol.

Ring Cleavage: The resultant 1-naphthol is further metabolized by the microorganism. This involves hydroxylation of the aromatic ring, followed by ring cleavage, ultimately breaking down the compound into smaller molecules that can be utilized by the microorganism as carbon and nitrogen sources. nih.gov

Several microbial carbamate hydrolase genes, including mcd, cehA, and cahA, have been identified and are strongly implicated in the evolution of these metabolic functions. bohrium.com The efficiency of this biodegradation depends on various factors, including the specific microbial strains present, soil conditions, and the availability of the pesticide. researchgate.net

Sorption and Leaching Behavior in Soil and Sediment Matrices

The environmental mobility and bioavailability of this compound are largely governed by its sorption and leaching characteristics in soil and sediment. Sorption, the process by which a chemical binds to solid particles, dictates its concentration in the soil solution and, consequently, its potential for transport into groundwater or surface water. This behavior is a function of both the physicochemical properties of the pesticide and the characteristics of the soil matrix, such as organic matter content, clay mineralogy, and pH.

Adsorption and desorption processes are quantified using isotherms, which describe the equilibrium relationship between the concentration of the pesticide in the solution and the amount adsorbed onto the solid phase at a constant temperature. Common models used to describe pesticide sorption in soil are the Freundlich and Langmuir isotherms. researchgate.netrsc.orgnih.gov

Freundlich Isotherm: This empirical model is frequently applied to describe sorption on heterogeneous surfaces, which is characteristic of soils. rsc.orgresearchgate.net The equation is given by:

qe = KfCe1/n

Where qe is the amount of pesticide adsorbed per unit mass of soil, Ce is the equilibrium concentration in the solution, Kf is the Freundlich coefficient (indicating adsorption capacity), and 1/n is an empirical constant related to the intensity of adsorption. rsc.org

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. aensiweb.com

For the related compound carbaryl, studies have shown that its adsorption behavior fits the Freundlich isotherm well. researchgate.netresearchgate.net The equilibrium adsorption isotherms are often L-shaped, indicating that as sorption sites become occupied, it becomes progressively more difficult for further adsorption to occur. researchgate.net

Below is an interactive table detailing the parameters of these common isotherm models.

| Parameter | Symbol | Description |

|---|

The extent of sorption of non-ionic pesticides like this compound is significantly influenced by the composition of the soil matrix, particularly its organic matter and clay content. researchgate.net

Soil Organic Matter (SOM): SOM is often the most critical factor governing the retention of carbamate pesticides. ucanr.edu The sorption capacity is frequently normalized to the organic carbon content of the soil, yielding the soil organic carbon-water (B12546825) partitioning coefficient (Koc). ucanr.edu A larger Koc value indicates stronger adsorption to soil, reducing the pesticide's mobility. ucanr.edu The chemical nature of the SOM, not just its quantity, is also important; for instance, the aromatic components of SOM have been shown to have a high affinity for aromatic pesticides.

Volatilization Studies and Atmospheric Transport Considerations

Volatilization is the process by which a substance evaporates from soil or water surfaces into the atmosphere. This process is governed by the compound's vapor pressure, solubility, and its interaction with the soil matrix. rivm.nlsemanticscholar.org

Carbamate pesticides generally exhibit low vapor pressure, which suggests a limited tendency to volatilize from surfaces under normal environmental temperatures. inchem.orgnih.govd-nb.info For example, the vapor pressure of carbaryl is very low, measured at 0.000041 mmHg at 25°C. epa.gov This property indicates that carbaryl has a low potential to form vapors and enter the air from soil and water. orst.edu

Despite a low intrinsic vapor pressure, several environmental factors can influence the rate of volatilization:

Temperature: Higher temperatures increase a pesticide's vapor pressure, thus increasing the potential for volatilization. rivm.nl

Soil Properties: Adsorption to soil organic matter and clay particles reduces the chemical activity of the pesticide, which in turn lowers its effective vapor pressure and volatilization rate. rivm.nl Soil water content also plays a role; volatilization can be higher from moist soil surfaces. rivm.nl

Air Movement: Increased wind speed over a surface enhances the removal of pesticide vapors, promoting a higher rate of volatilization. rivm.nl

Due to their generally low volatility, long-range atmospheric transport is considered a minor distribution pathway for most carbamates compared to transport in aqueous systems. inchem.orgnih.gov However, detection of compounds like carbaryl in air and rainwater samples confirms that some degree of atmospheric mobility does occur, likely through spray drift during application or volatilization from plant and soil surfaces. nih.govnoaa.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the chemical reactivity of molecules. nih.gov These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels. For carbamate (B1207046) derivatives, DFT calculations can elucidate key descriptors that govern their behavior. nih.gov

Other important descriptors include the electrostatic potential (ESP) map, which visualizes electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.net Parameters such as ionization potential, electron affinity, chemical potential (μ), hardness (η), and electrophilicity (ω) can also be derived to provide a comprehensive reactivity profile. nih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron; higher energy indicates a better electron donor. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron; lower energy indicates a better electron acceptor. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. nih.gov |

| Chemical Potential | μ | Describes the tendency of electrons to escape from a system. |

| Chemical Hardness | η | Measures the resistance to change in electron distribution or charge transfer. nih.gov |

| Electrophilicity Index | ω | Quantifies the ability of a molecule to accept electrons. nih.gov |

These computational approaches are foundational for building more complex models, such as Quantitative Structure-Activity Relationship (QSAR) models, which correlate these structural and electronic features with biological activity or environmental fate. nih.gov

Molecular Dynamics Simulations of Isobutyl 1-Naphthylcarbamate Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netresearchgate.net By solving Newton's equations of motion, MD simulations can model the dynamic behavior of this compound and its interactions with its environment, such as solvent molecules or biological macromolecules. nih.govuregina.ca These simulations provide insights into conformational changes, binding stability, and the thermodynamics of molecular interactions that are not accessible from static models. nih.gov

In a typical MD simulation, the molecule is placed in a simulated environment (e.g., a box of water molecules) and its trajectory is calculated over a set period, often nanoseconds to microseconds. Analysis of this trajectory can reveal how the molecule interacts with its surroundings. For instance, simulations can show the formation and lifetime of hydrogen bonds between the carbamate group and water, which influences its solubility and stability in aqueous environments. researchgate.net

When studying interactions with a protein, MD simulations can assess the stability of a ligand-protein complex predicted by docking studies. nih.govnih.gov Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD value over the simulation time suggests a stable binding mode. Furthermore, MD simulations can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone. nih.gov

Table 2: Common Outputs from Molecular Dynamics Simulations and Their Interpretations

| Simulation Output | Abbreviation | Interpretation |

|---|---|---|

| Root Mean Square Deviation | RMSD | Measures the average deviation of atomic positions from a reference structure over time, indicating the stability of the molecule or complex. nih.gov |

| Root Mean Square Fluctuation | RMSF | Indicates the fluctuation of individual atoms or residues around their average position, highlighting flexible regions of the molecule or protein. |

| Radius of Gyration | Rg | Measures the compactness of a structure. Changes in Rg can indicate conformational changes, such as protein unfolding or ligand-induced tightening. |

| Binding Free Energy | ΔGbind | A thermodynamic quantity that represents the affinity of a ligand for its receptor. More negative values indicate stronger binding. nih.gov |

While no specific MD simulations for this compound were found in the reviewed literature, this methodology is widely applied to other carbamates to understand their interaction mechanisms with biological targets or their behavior in different solvents. researchgate.netnih.gov

Prediction of Environmental Parameters using Computational Models

Computational models are crucial for assessing the environmental fate and potential ecotoxicity of chemical compounds, providing a rapid and cost-effective alternative to experimental testing. ecetoc.org For this compound, these models can predict key parameters that determine its persistence, distribution, and impact in the environment.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are the most common approaches. ecetoc.orgepa.gov These models are statistical correlations that link a chemical's structural or physicochemical properties (descriptors) to its environmental properties or biological effects. researchgate.net Descriptors can range from simple molecular properties like logP (octanol-water partition coefficient) to more complex quantum chemical parameters derived from DFT calculations. nih.gov

Key environmental parameters that can be predicted include:

Biodegradability: Models can predict whether a compound is likely to be readily biodegradable or persistent in the environment. nih.govnih.gov For carbamates, the presence of the ester and naphthyl groups would be key inputs for such models. nih.gov

Soil Adsorption Coefficient (Koc): This parameter predicts the tendency of a chemical to bind to soil and sediment, which affects its mobility and bioavailability.

Bioconcentration Factor (BCF): BCF indicates the potential for a chemical to accumulate in aquatic organisms. It is often correlated with the compound's lipophilicity (logP). researchgate.net

Ecotoxicity: QSAR models can estimate the toxicity of a compound to various organisms, such as fish, daphnia, and algae, by predicting endpoints like LC50 (lethal concentration for 50% of the population).

Various software platforms and web servers have been developed to implement these predictive models, allowing for the screening of chemicals based solely on their structure. nih.govmdpi.com

Table 3: Environmental Parameters Predicted by Computational Models

| Environmental Parameter | Abbreviation | Description | Relevance |

|---|---|---|---|

| Biodegradability | - | The likelihood and rate at which a chemical is broken down by microorganisms. nih.gov | Determines environmental persistence. |

| Soil Adsorption Coefficient | Koc | The ratio of the chemical adsorbed per unit weight of organic carbon in the soil to the concentration in solution. | Affects leaching into groundwater and surface runoff. |

| Bioconcentration Factor | BCF | The ratio of a chemical's concentration in an organism to its concentration in the surrounding water at equilibrium. researchgate.net | Indicates potential for bioaccumulation in the food chain. |

| Acute Aquatic Toxicity (e.g., Fish) | LC50 | The concentration of a chemical that is lethal to 50% of a test population over a specified time. | Assesses immediate risk to aquatic ecosystems. |

Ligand-Protein Docking Studies (if applicable to a defined non-clinical target)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govmdpi.com This method is widely used to understand potential mechanisms of action and to screen for compounds that might interact with a specific biological target. nih.govresearchgate.net

For carbamates, a well-established non-clinical target is the enzyme acetylcholinesterase (AChE). nih.govnih.govnih.gov Many carbamate-containing compounds act as inhibitors of AChE by carbamylating a serine residue in the enzyme's active site, a mechanism shared by numerous pesticides and some therapeutic drugs. nih.gov Therefore, it is highly relevant to study the interaction of this compound with AChE using molecular docking.

The docking process involves placing the ligand (this compound) into the binding site of the protein (AChE) in various conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a negative value in kcal/mol, where a more negative score indicates a more favorable predicted interaction. nih.gov

The results of a docking study can reveal:

Binding Affinity: The predicted strength of the interaction.

Binding Mode: The specific orientation and conformation of the ligand within the active site.

Key Interactions: Identification of specific amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-stacking with the naphthyl ring. nih.govresearchgate.net

The active site of AChE is a deep gorge containing a catalytic triad (B1167595) (Ser-His-Glu), an anionic subsite that binds the quaternary ammonium (B1175870) group of acetylcholine, and a peripheral anionic site. nih.gov A docking simulation would predict how the naphthyl and isobutyl groups of this compound orient within this gorge and how the carbamate moiety is positioned relative to the catalytic serine residue. nih.gov

Table 4: Hypothetical Docking Results of this compound with Acetylcholinesterase (AChE)

| Parameter | Value/Description | Significance |

|---|---|---|

| Binding Affinity (Docking Score) | e.g., -8.5 kcal/mol | A quantitative estimate of the binding free energy. More negative values suggest stronger binding. |

| Interacting Residues | e.g., Trp84, Tyr334, Ser203, His440 | Amino acids in the AChE active site that form key contacts with the ligand. |

| Interaction Types | Pi-stacking, Hydrophobic, Hydrogen Bond | The nature of the non-covalent forces stabilizing the ligand-protein complex. The naphthyl ring may form pi-stacking interactions, while the carbonyl oxygen may act as a hydrogen bond acceptor. nih.gov |

Such in silico studies provide a valuable hypothesis about the potential molecular targets and mechanisms of action for this compound, guiding further experimental validation.

Applications of Isobutyl 1 Naphthylcarbamate in Non Biological/industrial Systems

Role as a Chemical Intermediate in Material Science

In material science, a chemical intermediate is a molecule that is a stepping stone in the synthesis of a more complex, final product. Organic carbamates are versatile intermediates in organic synthesis due to the reactivity of the carbamate (B1207046) functional group. nih.govresearchgate.net They can be involved in the formation of various carbon-nitrogen bonds, which are fundamental to the structure of many advanced materials.

The synthesis of carbamates often involves the reaction of an isocyanate with an alcohol, or the use of reagents like phosgene (B1210022) derivatives, though greener methods using carbon dioxide and amines are increasingly explored. nih.govtaylorandfrancis.com For instance, the production of 1-naphthyl methylcarbamate (a closely related compound) can be achieved by reacting 1-naphthol (B170400) with methyl isocyanate. google.com This highlights a general synthetic pathway for naphthylcarbamates, indicating that isobutyl 1-naphthylcarbamate could be synthesized from 1-naphthol and isobutyl isocyanate.

The naphthyl group itself is a significant component in high-performance materials. Its rigid, planar, and aromatic structure can impart desirable properties such as high thermal stability, fluorescence, and specific electronic characteristics to a final material. mdpi.commaastrichtuniversity.nl Naphthyl-containing compounds have been investigated as:

Polymer building blocks: Naphthyl units are incorporated into polymer backbones to enhance thermal resistance and mechanical strength. maastrichtuniversity.nl

Photoinitiators: Naphthyl-based dyes have been developed as high-performance photoinitiators for applications like 3D printing and the synthesis of photocomposites. mdpi.commaastrichtuniversity.nl

Adsorbents: Polymers containing naphthyl groups can exhibit strong π-π interactions, making them effective for adsorbing certain pollutants. acs.org

Given these characteristics, this compound could theoretically serve as an intermediate to introduce the naphthyl group into larger molecular structures, creating materials with tailored optical, thermal, or mechanical properties. The carbamate linkage provides a reactive handle for further chemical transformations.

Potential in Polymer Chemistry and Polyoxazolidinone Synthesis

The carbamate linkage is the fundamental repeating unit in polyurethanes, a major class of polymers. wikipedia.org While this compound is not a monomer for traditional polyurethane production, its structure suggests potential in more specialized areas of polymer chemistry, particularly in the synthesis of polyoxazolidinones.

Polyoxazolidinones (POxa) are a subclass of polyurethanes characterized by a five-membered oxazolidinone ring in their backbone. acs.orgresearchgate.net These polymers are noted for their high thermal stability and are considered for high-temperature engineering applications. researchgate.net The synthesis of oxazolidinones and their corresponding polymers often involves the reaction of epoxides with isocyanates. researchgate.netwhiterose.ac.uk

A key phosgene-free route to synthesizing 2-oxazolidinones is the reaction between an epoxy compound and a carbamate, followed by intramolecular cyclization. ionike.comarkat-usa.org This reaction is typically facilitated by a base catalyst. ionike.com This established synthetic pathway suggests that this compound could be a potential precursor for synthesizing a specific type of N-substituted oxazolidinone. The reaction would likely involve the carbamate reacting with an epoxide like epichlorohydrin, leading to a new oxazolidinone structure containing the bulky naphthyl group. arkat-usa.orgresearchgate.net The incorporation of the naphthyl moiety could influence the final polymer's properties, potentially enhancing its thermal stability or altering its solubility. researchgate.net

Furthermore, the development of polymers from carbamate derivatives is an active area of research. While step-growth polymerization of diisocyanates and diepoxides is a traditional route to polyoxazolidinones, it can have drawbacks like undesired side reactions. researchgate.net Research into alternative synthetic methods, including those starting from carbamates, aims to overcome these limitations and provide better control over the polymer structure. acs.orgresearchgate.net

Research on Use as a Flotation Agent in Mineral Processing

In mineral processing, froth flotation is a widely used technique to separate valuable minerals from gangue (unwanted rock). The process relies on making the surface of the desired mineral hydrophobic (water-repellent) so it attaches to air bubbles and floats to the surface, where it can be collected. mdpi.com Chemicals known as "collectors" are used to induce this hydrophobicity.

Carbamate compounds and their sulfur analogues, thionocarbamates, have been identified as effective collectors, particularly for sulfide (B99878) ores such as those containing copper, lead, and zinc. mdpi.comresearchgate.net The collector molecule adsorbs onto the mineral surface, orienting its non-polar hydrocarbon tail outwards, thereby creating the necessary hydrophobic layer.

Research and patents have demonstrated the utility of various carbamate and thionocarbamate structures in this application.

Selectivity: Thionocarbamates are reported to be more selective than other common collectors like xanthates, especially against pyrite (B73398) (iron sulfide), which is often a waste mineral. mdpi.com

Effectiveness: They are particularly effective for the flotation of copper and molybdenum sulfide minerals.

Mechanism: The adsorption mechanism is believed to involve coordination between the carbamate/thionocarbamate group and metal ions on the mineral surface.

The structure of this compound, with its non-polar isobutyl and naphthyl groups, aligns with the necessary characteristics of a flotation collector. The large aromatic naphthyl group could provide significant hydrophobicity to the mineral surface upon adsorption. The table below summarizes research findings on related thionocarbamate collectors, illustrating their effectiveness in mineral flotation.

| Collector Type | Target Mineral | Key Findings | Reference |

|---|---|---|---|

| O-isopropyl-N-ethylthionocarbamate (IPETC) | Chalcocite, Chalcopyrite | Effective flotation is achieved below pH 8, with maximum recovery around pH 4. Shows high selectivity against pyrite. | mdpi.com |

| N-ethyl-O-isobutyl thiocarbamate | Copper and Zinc Ores | Demonstrated the highest flotation efficiency in tests on real ore samples compared to other synthesized thiocarbamates. | researchgate.net |

| General Dithiocarbamates | Sulfides of Cu, Zn, Mo, Pb, Fe, Ni | Effective in amounts of 0.002 to 0.25 lbs per ton of ore. Can be used in combination with other collectors to improve recovery. | mdpi.com |

Future Research Directions and Emerging Areas

Exploration of Green Chemistry Routes for Sustainable Synthesis

The traditional synthesis of carbamates often involves hazardous reagents and generates significant waste. The principles of green chemistry are driving research towards more environmentally benign and sustainable synthetic methodologies. A key area of exploration is the use of carbon dioxide (CO2), a renewable and non-toxic C1 feedstock, to replace hazardous phosgene (B1210022) derivatives.

Future research will likely focus on:

Catalyst Development: Designing highly efficient and recyclable catalysts for the direct synthesis of carbamates from CO2, amines, and alcohols. rsc.org Basic catalysts have shown promise in converting aliphatic amines under mild conditions. rsc.org

Alternative Solvents and Reaction Conditions: Investigating the use of greener solvents, such as ionic liquids or supercritical fluids, and solvent-free conditions to reduce environmental impact.

Hofmann Rearrangement: Utilizing green oxidation processes for Hofmann rearrangement of aromatic amides as a single-step method to produce N-aryl carbamate (B1207046) derivatives. nih.gov

These green synthesis protocols aim to create halogen-free pathways starting from inexpensive and readily available reagents. rsc.org

| Parameter | Conventional Synthesis (e.g., Phosgene Route) | Emerging Green Synthesis Routes |

|---|---|---|

| Starting Materials | Phosgene, isocyanates (often toxic and hazardous) | CO2, amines, alcohols (less toxic, readily available). rsc.org |

| Byproducts | Corrosive byproducts (e.g., HCl) | Water, recyclable disiloxanes. nih.gov |

| Reaction Conditions | Often harsh conditions, requiring specialized equipment | Milder reaction conditions, lower pressure. rsc.org |

| Process Complexity | Multi-step processes with intermediate isolation | One-pot synthesis, reduced number of steps. mdpi.comresearchgate.net |

| Environmental Impact | High, due to toxic reagents and waste generation | Low, aligns with principles of sustainable chemistry. nih.gov |

Development of Advanced Materials Incorporating Naphthylcarbamate Scaffolds

The rigid and functionalizable structure of the naphthylcarbamate scaffold makes it an attractive building block for advanced materials. Research is moving towards incorporating these moieties into polymers and other materials to impart specific properties. nih.gov The versatility of monomer structures and the chemical stability of carbamates are advantages for creating abiotic polymers. nih.gov

Key research directions include:

Sequence-Defined Polymers: Polycarbamates are a promising platform for creating sequence-defined polymers. nih.gov Controlling the precise monomer sequence can allow for the fine-tuning of material properties, leading to the de novo design of functional materials. nih.gov

Biocompatible Materials: Exploring the use of naphthylcarbamate-containing polymers in biomedical applications, such as tissue engineering scaffolds. nih.govnih.gov These materials could be designed to mimic the native extracellular matrix and support cell growth and differentiation. nist.gov

Functional Composites: Developing nanocomposites by incorporating naphthylcarbamate derivatives into natural polymer matrices like cellulose or chitosan. nih.gov This could enhance mechanical, thermal, or barrier properties for applications in packaging or coatings. nih.govmdpi.com

Smart Materials: Designing polymers with naphthylcarbamate units that respond to external stimuli such as light, pH, or temperature. The photoactive nature of the naphthalene (B1677914) group could be harnessed for applications in sensors or responsive drug delivery systems.

The development of these advanced materials relies on understanding the structure-property relationships, which is a foundational aspect of this research area. nih.gov

| Material Type | Potential Naphthylcarbamate Contribution | Example Application Areas |

|---|---|---|

| Sequence-Defined Polycarbamates | Provides structural rigidity and defined monomer placement. nih.gov | Data storage, custom catalysts, smart surfaces. |

| Tissue Engineering Scaffolds | Enhances mechanical integrity and provides cues for cell attachment. nih.gov | Cartilage regeneration, myocardial tissue engineering. nih.govnih.gov |

| Natural Polymer Composites | Acts as a reinforcing agent or functional filler. nih.gov | Biodegradable packaging, protective coatings. mdpi.commdpi.com |

| Stimuli-Responsive Hydrogels | Imparts photo- or chemo-responsive properties. | Drug delivery systems, environmental sensors. |

In-depth Studies on Environmental Remediation Technologies

Given the use of some carbamates as pesticides, their environmental persistence and removal are of significant concern. epa.govnih.gov Research into effective and sustainable remediation technologies is crucial. Future studies will likely focus on moving beyond conventional methods to more advanced and eco-friendly solutions.

Emerging areas for in-depth study include:

Enzymatic Bioremediation: This technology uses isolated enzymes to detoxify contaminated environments. epa.govresearchgate.net Research will focus on identifying and engineering robust enzymes, such as hydrolases, that can efficiently degrade isobutyl 1-naphthylcarbamate and related compounds in soil and water. researchgate.net This approach is promising for cleaning up residues in large-scale liquid wastes and on surfaces. researchgate.net

Microbial Degradation: Identifying and characterizing novel bacterial and fungal strains capable of utilizing carbamates as a source of carbon and nitrogen is a key goal. nih.govidosi.org This involves elucidating the specific metabolic pathways and genes responsible for the degradation process. nih.gov

Phytoremediation: Investigating the potential of specific plant species to absorb, accumulate, and metabolize naphthylcarbamate compounds from contaminated soil and water. nih.gov This offers a low-cost, solar-driven cleanup technology.

Advanced Oxidation Processes (AOPs): Studying photocatalytic methods, such as those using TiO2 or ZnO, and photo-Fenton processes for the complete mineralization of carbamate residues in water. scispace.comresearchgate.net These methods can degrade persistent organic pollutants into less harmful substances.

These technologies represent a shift towards greener and more efficient strategies for managing environmental contamination from carbamate compounds. nih.gov

| Technology | Mechanism of Action | Key Research Focus | Advantages |

|---|---|---|---|

| Enzymatic Bioremediation | Uses specific enzymes to break down the carbamate ester linkage. researchgate.net | Discovery and immobilization of novel carbamate hydrolases. | High specificity, rapid detoxification, functions in moist environments. researchgate.net |

| Microbial Remediation | Microorganisms metabolize the compound for growth. nih.govidosi.org | Isolation of potent microbial consortia, genetic pathway analysis. nih.gov | Cost-effective, potential for complete mineralization, in-situ application. idosi.org |

| Phytoremediation | Plants take up and degrade contaminants via metabolic processes. nih.gov | Screening hyperaccumulator plants, understanding plant-microbe interactions. | Aesthetically pleasing, low cost, applicable to large areas. nih.gov |

| Photocatalysis | Uses light and a catalyst to generate reactive oxygen species that degrade the pollutant. scispace.com | Developing more efficient catalysts, optimizing reaction conditions. | Effective for water treatment, can achieve complete mineralization. scispace.com |

Computational Design of Novel Carbamate Derivatives for Specific Functions

Computational chemistry and in-silico modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. longdom.org Applying these methods to the naphthylcarbamate scaffold can guide the synthesis of novel derivatives for a wide range of applications, from medicine to materials science.

Future research will heavily leverage:

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models to establish mathematical relationships between the structural features of naphthylcarbamate derivatives and their biological or chemical activity. longdom.orgnih.gov This allows for the prediction of a designed compound's efficacy before synthesis. longdom.org

Molecular Docking: Using docking simulations to predict and analyze the binding interactions of novel carbamate derivatives with specific biological targets, such as enzymes or receptors. nih.govijpsdronline.com This is crucial for designing targeted inhibitors or therapeutic agents. researchgate.net

In Silico ADMET Profiling: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design process. nih.gov This helps to filter out compounds with poor pharmacokinetic profiles or potential toxicity. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Analysis: Systematically exploring how modifications to different parts of the this compound molecule—such as the naphthyl ring, the carbamate linker, or the isobutyl group—affect its function. nih.govgardp.org This knowledge guides the rational design of more potent and selective compounds. gardp.org

These computational approaches enable a more targeted and efficient design cycle, reducing the time and cost associated with traditional trial-and-error synthesis and screening. nih.gov

| Computational Method | Purpose in Drug/Material Design | Information Gained |

|---|---|---|

| QSAR | Predicts the activity of unsynthesized compounds. longdom.org | Correlation between molecular descriptors and biological/chemical function. nih.gov |

| Molecular Docking | Evaluates binding affinity and mode to a target protein or receptor. ijpsdronline.com | Binding scores, key interacting residues, potential for inhibition. nih.gov |

| ADMET Prediction | Assesses drug-likeness and potential toxicity in silico. nih.gov | Pharmacokinetic properties, structural alerts for toxicity. nih.govresearchgate.net |

| SAR Informatics | Identifies key structural motifs responsible for activity. gardp.org | Guidelines for structural modifications to enhance desired properties. nih.gov |

Q & A

Basic: What are the established synthesis protocols for isobutyl 1-naphthylcarbamate, and how can reaction efficiency be quantified?

Synthesis typically involves the reaction of 1-naphthylamine with isobutyl chloroformate under alkaline conditions. Key parameters include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (1:1.2 molar ratio of amine to chloroformate), and solvent selection (e.g., dichloromethane or THF). Efficiency is quantified via yield optimization (HPLC or GC-MS analysis) and purity assessment (NMR, FTIR) .

Advanced: How can researchers resolve contradictions in toxicity data for this compound across different studies?

Discrepancies may arise from variations in experimental models (e.g., in vitro vs. in vivo), exposure durations, or metabolite profiling. To address this:

- Conduct comparative studies using standardized protocols (e.g., OECD guidelines).

- Perform metabolite identification (LC-QTOF-MS) to assess bioactivation pathways.

- Apply dose-response modeling to reconcile acute vs. chronic toxicity data .

Basic: Which analytical techniques are most reliable for quantifying this compound in complex matrices?

GC-MS with electron ionization (EI) is preferred for volatile derivatives, while LC-MS/MS (ESI⁺) offers higher sensitivity for polar matrices. Calibration curves should use deuterated internal standards (e.g., d₃-isobutyl 1-naphthylcarbamate) to correct for matrix effects. Limit of detection (LOD) can be optimized to <1 ng/mL via solid-phase extraction (C18 cartridges) .

Advanced: What strategies mitigate co-elution challenges in chromatographic analysis of this compound and its structural analogs?

- Use tandem columns (e.g., DB-5MS + HP-1) to enhance peak separation.

- Employ high-resolution mass spectrometry (HRMS) for accurate mass differentiation (e.g., resolving power >50,000).

- Apply multivariate statistical analysis (PCA or PLS-DA) to deconvolute overlapping signals in metabolomic studies .

Basic: What are the recommended storage conditions to ensure long-term stability of this compound?

Store in amber glass vials under inert gas (argon or nitrogen) at -20°C. Stability is validated via accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC-UV purity checks. Avoid exposure to moisture and strong oxidizers .

Advanced: How can computational modeling predict the environmental fate of this compound?

- Use QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and partition coefficients (log Kow).

- Molecular dynamics simulations (AMBER or GROMACS) can model interactions with soil organic matter.

- Validate predictions with experimental soil column studies and LC-MS/MS quantification of degradation products .

Basic: What in vitro models are suitable for preliminary toxicity screening of this compound?

- HepG2 cells for hepatotoxicity (MTT assay, IC₅₀ determination).

- Ames test (TA98 and TA100 strains) for mutagenicity.

- Zebrafish embryos (FET assay) for developmental toxicity. Include positive controls (e.g., benzo[a]pyrene) and solvent controls (DMSO <0.1%) .

Advanced: How does the stereoelectronic profile of this compound influence its reactivity in nucleophilic environments?

Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) reveal electron-withdrawing effects of the naphthyl group, which stabilize the carbamate moiety against hydrolysis. Kinetic studies (UV-Vis monitoring at 270 nm) under varying pH (2–12) confirm pseudo-first-order degradation kinetics, with activation energy (Ea) derived from Arrhenius plots .

Basic: What spectroscopic markers distinguish this compound from its synthetic intermediates?

- FTIR : Carbamate C=O stretch at ~1700 cm⁻¹ vs. amine N-H stretch at ~3350 cm⁻¹ in intermediates.

- ¹H NMR : Isobutyl methyl protons (δ 0.9–1.1 ppm) and naphthyl aromatic protons (δ 7.4–8.2 ppm).

- MS/MS : Parent ion [M+H]⁺ at m/z 245.1 and fragment ions at m/z 144.1 (naphthyl group) .

Advanced: What experimental designs optimize the scalability of this compound synthesis while minimizing hazardous byproducts?

- Use flow chemistry to enhance heat/mass transfer and reduce reaction time.

- Implement in-line FTIR for real-time monitoring of intermediate formation.

- Byproduct profiling via GC×GC-TOFMS to identify and suppress toxic species (e.g., isocyanates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.